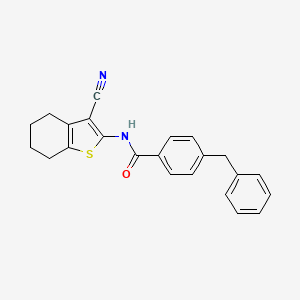

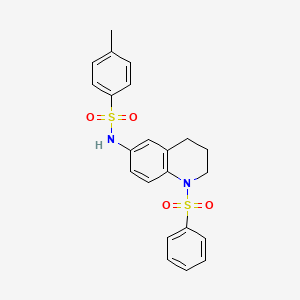

![molecular formula C16H22BrN3O3 B2498071 Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate CAS No. 2402830-87-7](/img/structure/B2498071.png)

Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule involves multi-step reactions, starting from basic building blocks like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These precursors undergo several reactions, including coupling with aromatic aldehydes to afford Schiff base compounds, which are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR Çolak et al., 2021. Another approach described involves efficient and scalable synthetic routes to create bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the compound's utility in accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009.

Molecular Structure Analysis

X-ray crystallographic analysis and Density Functional Theory (DFT) studies provide insights into the molecular and crystal structure of related compounds. For instance, the crystal structure of certain Schiff base compounds reveals intramolecular hydrogen bonding, stabilizing the molecular structure. Such analyses offer valuable information on the geometric configuration, which is crucial for understanding the reactivity and properties of these compounds Çolak et al., 2021.

Chemical Reactions and Properties

Azetidine and pyridine ring-containing compounds undergo various chemical reactions, including regioselective allylation, tosylation, and intramolecular N-alkylation, leading to enantiopure azetidine-2-carboxylic acids with diverse functional groups Sajjadi & Lubell, 2008. These reactions demonstrate the compound's versatility in organic synthesis, enabling the creation of novel molecules with potential biological activity.

Scientific Research Applications

Theoretical Studies and Catalysis

- Rhodium(I) Catalyzed Carbonylative Ring Expansion: A theoretical study by Ardura, López, and Sordo (2006) explored the regioselectivity and enantiospecificity of the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, highlighting the importance of hyperconjugation interaction in the process (Ardura, López, & Sordo, 2006).

Synthesis and Characterization

- Enantiopure Azetidine-2-Carboxylic Acids: Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid analogs with various heteroatomic side chains, useful for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

- Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids: Iminov et al. (2015) achieved the synthesis of fluorinated pyrazole-4-carboxylic acids, showcasing the versatility of tert-butyl 3-(methylamino)but-2-enoates in the synthesis of functionalized heterocycles (Iminov et al., 2015).

Biological and Medicinal Applications

- Potential Antimicrobial Agents: Doraswamy and Ramana (2013) synthesized compounds including tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate and evaluated their antimicrobial activity (Doraswamy & Ramana, 2013).

- Synthesis of Azetidine Derivatives: Meyers et al. (2009) described efficient routes to synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its potential as a building block in medicinal chemistry (Meyers et al., 2009).

Novel Synthesis Methods

- Silylmethyl-Substituted Aziridine and Azetidine: Yadav and Sriramurthy (2005) discussed the reaction of silylmethyl-substituted aziridine and azetidine with nitriles and carbonyl substrates, opening up new avenues for cycloaddition reactions in organic synthesis (Yadav & Sriramurthy, 2005).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name |

tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-9-11(10-20)8-19(4)14(21)12-5-6-13(17)18-7-12/h5-7,11H,8-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLDUYHXMUYXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN(C)C(=O)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)

![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)